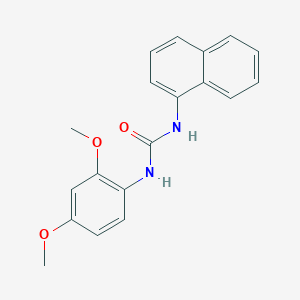amino]-1-phenyl-1-pentanone](/img/structure/B5124101.png)
5-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-1-phenyl-1-pentanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-1-phenyl-1-pentanone, also known as methylenedioxypyrovalerone (MDPV), is a synthetic cathinone that has gained popularity as a recreational drug. However, it has also been studied for its potential therapeutic applications due to its unique chemical structure and mechanism of action.
科学研究应用
MDPV has been studied for its potential therapeutic applications, particularly in the treatment of depression and anxiety. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which are neurotransmitters that are involved in mood regulation. MDPV has also been studied for its potential use as a cognitive enhancer, as it has been shown to improve working memory and attention in animal studies.
作用机制
MDPV acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin, which are neurotransmitters that are involved in mood regulation and cognitive function. By blocking the reuptake of these neurotransmitters, MDPV increases their levels in the brain, leading to increased feelings of euphoria, alertness, and energy.
Biochemical and Physiological Effects:
MDPV has been shown to have a number of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It has also been shown to cause vasoconstriction, which can lead to tissue damage and organ failure in high doses. Long-term use of MDPV has been associated with a number of negative health effects, including addiction, psychosis, and cognitive impairment.
实验室实验的优点和局限性
MDPV has a number of advantages for use in lab experiments, including its potent and selective reuptake inhibition of dopamine, norepinephrine, and serotonin. It also has a relatively long half-life, which allows for longer experiments to be conducted. However, MDPV is highly addictive and has a high potential for abuse, which can make it difficult to conduct experiments in a controlled manner.
未来方向
There are a number of future directions for the study of MDPV, including further investigation into its potential therapeutic applications, particularly in the treatment of depression and anxiety. There is also a need for further research into the long-term effects of MDPV use, as well as the potential for addiction and abuse. Additionally, there is a need for the development of new and more effective treatments for addiction to MDPV and other synthetic cathinones.
合成方法
MDPV can be synthesized using a variety of methods, including the Leuckart reaction, reductive amination, and Mannich reaction. The Leuckart reaction involves the reaction of propiophenone with formamide and hydrochloric acid to produce the intermediate, N-formylmethamphetamine, which is then reduced to MDPV. Reductive amination involves the reaction of 3,4-dimethoxyphenylacetone with methylamine and sodium borohydride to produce MDPV. The Mannich reaction involves the reaction of 3,4-dimethoxyphenylacetone with formaldehyde and dimethylamine to produce MDPV.
属性
IUPAC Name |
5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-1-phenylpentan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO3/c1-23(15-8-7-11-20(24)19-9-5-4-6-10-19)16-14-18-12-13-21(25-2)22(17-18)26-3/h4-6,9-10,12-13,17H,7-8,11,14-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMRICNKANYCHRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCCC(=O)C1=CC=CC=C1)CCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5124020.png)
![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5124024.png)
![3-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5124045.png)
![2-{[4-(2,6-dimethoxyphenoxy)butyl]amino}ethanol ethanedioate (salt)](/img/structure/B5124047.png)
![2-methyl-5-{[(tetrahydro-2-furanylmethyl)thio]methyl}-3-furoic acid](/img/structure/B5124055.png)
![5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-pyridinamine](/img/structure/B5124060.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(4,8-dimethyl-2-quinolinyl)thio]acetamide](/img/structure/B5124070.png)
![4-amino-N-{2-[(4-nitrophenyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B5124073.png)

![4-[(2-methoxy-3-pyridinyl)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B5124092.png)

![3-[(4-fluorobenzyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5124124.png)
![5-{2-[(4-chlorophenyl)thio]benzylidene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5124126.png)